molecular formula C19H15N3O3 B11026423 N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11026423
M. Wt: 333.3 g/mol
InChI Key: NTQICUPMHHIXLS-UHFFFAOYSA-N
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Description

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C19H15N3O3 It is a member of the benzamide family, characterized by the presence of a benzyl group, a nitro group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with benzylamine and 2-aminopyridine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-benzyl-3-amino-N-(pyridin-2-yl)benzamide.

    Reduction: Formation of N-benzyl-3-amino-N-(pyridin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyridinyl groups may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide
  • N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide
  • N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position and the pyridinyl group at the 2-position of the benzamide core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-benzyl-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15N3O3/c23-19(16-9-6-10-17(13-16)22(24)25)21(18-11-4-5-12-20-18)14-15-7-2-1-3-8-15/h1-13H,14H2

InChI Key

NTQICUPMHHIXLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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